molecular formula C9H12N2O3 B2400259 2-(4-Amino-2-methoxyphenoxy)acetamide CAS No. 893766-30-8

2-(4-Amino-2-methoxyphenoxy)acetamide

Cat. No.: B2400259
CAS No.: 893766-30-8
M. Wt: 196.206
InChI Key: XDHGTHCYKRNJNH-UHFFFAOYSA-N
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Description

Contextualization within Phenoxyacetamide Chemical Space

The foundational structure of 2-(4-Amino-2-methoxyphenoxy)acetamide is the phenoxyacetamide scaffold. Phenoxyacetamides are a class of organic compounds characterized by a phenyl ring linked to an acetamide (B32628) group through an ether linkage. ontosight.aiscbt.com This core structure is a common motif in medicinal chemistry and has been identified in compounds with a wide array of biological activities. nih.govgoogle.com The versatility of the phenoxyacetamide scaffold allows for the introduction of various substituents on the phenyl ring, leading to a diverse chemical space with the potential for finely tuned pharmacological profiles. nih.gov Phenoxyacetamide and its derivatives are utilized in biochemical research and as intermediates in the synthesis of more complex molecules. ontosight.aiscbt.com

Significance of Amino and Methoxyphenoxy Moieties in Organic Chemistry

The specific properties of this compound are significantly influenced by its amino and methoxyphenoxy substituents.

The amino group (-NH2) is a fundamental functional group in organic chemistry. ucla.edu It is a key component of amino acids, the building blocks of proteins, and is prevalent in a vast number of biologically active molecules and pharmaceuticals. fiveable.menumberanalytics.combritannica.com The presence of an amino group can impart basicity to a molecule and provides a site for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. numberanalytics.comwikipedia.org

The methoxyphenoxy moiety consists of a methoxy (B1213986) group (-OCH3) attached to a phenoxy scaffold. The methoxy group is known to be an electron-donating group when positioned at the para-position of a benzene (B151609) ring, which can influence the reactivity and electronic properties of the molecule. wikipedia.org In the context of drug design, the methoxy group can impact a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net Its presence is common in many natural products and approved drugs. wikipedia.org

Overview of Current Research Trajectories for Related Phenoxyacetamide Compounds

Research into compounds structurally related to this compound has revealed a variety of potential applications. Phenoxyacetamide derivatives have been investigated for their roles as:

Antimicrobial and Antifungal Agents: Certain acetamide derivatives have shown promising activity against both gram-positive and gram-negative bacteria. nih.gov

Anti-inflammatory Agents: The phenoxyacetamide core is found in molecules with anti-inflammatory properties. alphachemikaindia.com

Anticancer Agents: Novel series of phenoxy-containing compounds have been synthesized and evaluated for their cytotoxic and anti-proliferative activity against various cancer cell lines. nih.gov

Agrochemicals: The phenoxyacetamide structure is also present in compounds developed for agricultural applications, such as herbicides and fungicides. google.com

These established research trends for the broader class of phenoxyacetamides suggest that this compound could be a valuable candidate for screening in these and other therapeutic areas. The specific combination of the amino and methoxy groups on its phenoxy ring presents a unique substitution pattern that warrants further investigation to elucidate its specific biological activity profile.

Nomenclature and Structural Representation

The systematic IUPAC name for the compound is This compound . Its molecular structure is depicted below:

Figure 1: Chemical Structure of this compound

Chemical Structure of this compound

The compound's key identifiers are summarized in the following table:

IdentifierValue
IUPAC Name This compound
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Canonical SMILES COC1=C(C=C(C=C1)N)OCC(=O)N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHGTHCYKRNJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Amino 2 Methoxyphenoxy Acetamide and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.come3s-conferences.org For 2-(4-amino-2-methoxyphenoxy)acetamide, two primary disconnections are logical: the amide bond and the ether linkage.

The amide bond can be disconnected to reveal 2-(4-amino-2-methoxyphenoxy)acetic acid and ammonia (B1221849) (or an ammonia equivalent). This is a common and reliable disconnection, as amide formation is a well-established transformation. nih.govnih.gov

The ether linkage can be disconnected via a C-O bond, suggesting a Williamson ether synthesis. google.com This would lead to a substituted phenol (B47542), such as 4-amino-2-methoxyphenol, and a halo-acetamide, like 2-chloroacetamide (B119443).

A further disconnection involves the amino group on the aromatic ring. A common and effective strategy for introducing an amino group is through the reduction of a nitro group. sci-hub.sewikipedia.orgmasterorganicchemistry.com This leads back to a nitrophenol precursor, which is often more readily available or easier to synthesize. Therefore, a plausible retrosynthetic pathway starts from a simpler precursor like 2-methoxy-4-nitrophenol.

Key Synthetic Pathways and Reaction Conditions

Based on the retrosynthetic analysis, a forward synthesis can be proposed. A common route involves the initial etherification of a substituted phenol, followed by the reduction of a nitro group, and finally, amidation to form the target acetamide (B32628).

The final step in many synthetic routes to this compound is the formation of the acetamide group. This can be achieved through several methods, most commonly involving the reaction of a carboxylic acid or its derivative with an amine.

One approach involves the activation of the carboxylic acid, 2-(4-amino-2-methoxyphenoxy)acetic acid, using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), followed by the addition of ammonia. mdpi.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with ammonia to form the amide.

Another strategy is the direct reaction of an ester, such as methyl 2-(4-amino-2-methoxyphenoxy)acetate, with ammonia. This aminolysis of an ester is a common method for amide synthesis.

Reaction Type Reagents and Conditions Notes
Carboxylic Acid CouplingCarboxylic acid, Coupling agent (e.g., DCC, HATU), Ammonia, Anhydrous solvent (e.g., DMF, DCM), Room temperature. mdpi.comHigh yielding and generally mild conditions.
Acyl Chloride Formation and AmidationCarboxylic acid, Thionyl chloride or Oxalyl chloride, followed by concentrated Ammonia solution, typically at low temperatures.Acyl chlorides are highly reactive and moisture-sensitive.
Ester AminolysisMethyl or Ethyl ester, Concentrated Ammonia, often with heating.Can require elevated temperatures and pressures.

The construction of the phenoxy linkage is a critical step and is typically achieved through a Williamson ether synthesis. google.com This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, a common precursor is 2-methoxy-4-nitrophenol. This phenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. The phenoxide then reacts with an α-haloacetamide, for instance, 2-chloroacetamide or 2-bromoacetamide, to form the ether linkage. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Starting Phenol Alkylating Agent Base Solvent Typical Conditions
2-Methoxy-4-nitrophenol2-ChloroacetamideK₂CO₃AcetoneReflux
2-Methoxy-4-nitrophenol2-BromoacetamideNaOHDMFRoom temperature to 60 °C
4-Amino-2-methoxyphenolEthyl chloroacetateK₂CO₃Acetonitrile (B52724)Reflux (followed by amidation)

The amino group in the target molecule is most strategically introduced by the reduction of a nitro group. wikipedia.orgresearchgate.net This approach is favored because nitration of aromatic rings is a well-understood electrophilic aromatic substitution, and the subsequent reduction of the nitro group to an amine is generally efficient and high-yielding.

The reduction of the nitro group in an intermediate, such as 2-(2-methoxy-4-nitrophenoxy)acetamide (B2754690), can be accomplished using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and clean method. masterorganicchemistry.com Chemical reduction methods are also widely used, including the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comyoutube.com Another effective reagent is sodium dithionite (B78146) (Na₂S₂O₄). scholarsresearchlibrary.com

Reduction Method Reagents and Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Raney Ni, Solvent (e.g., Ethanol, Ethyl acetate)Clean reaction with water as the only byproduct.Requires specialized hydrogenation equipment.
Metal in AcidFe/HCl, Sn/HCl, or Zn/HClInexpensive and effective.Can generate significant amounts of metal waste. researchgate.net
Sodium DithioniteNa₂S₂O₄, Water/Ethanol mixture, often with heating. scholarsresearchlibrary.comMild conditions and avoids the use of heavy metals.Can require careful pH control.

The methoxy (B1213986) group is typically present in the starting material rather than being introduced during the synthesis of the core structure. Guaiacol (B22219) (2-methoxyphenol) is a common and readily available starting material. The nitration of guaiacol is a key step in producing the necessary precursor, 2-methoxy-4-nitrophenol. The methoxy group is an ortho-, para-director in electrophilic aromatic substitution, and while nitration can produce a mixture of isomers, the para-substituted product is often the major product under controlled conditions.

Precursors and Intermediate Compounds in the Synthesis Route

The synthesis of this compound relies on a series of key precursors and intermediates.

Guaiacol (2-methoxyphenol): A common starting material for the introduction of the 2-methoxyphenol moiety. ymdb.ca

2-Methoxy-4-nitrophenol: A crucial intermediate formed by the nitration of guaiacol. biosynth.comchemimpex.com It serves as the phenolic component in the etherification step.

2-Chloroacetamide or 2-Bromoacetamide: These are the alkylating agents used to introduce the acetamide side chain via Williamson ether synthesis.

2-(2-Methoxy-4-nitrophenoxy)acetamide: This is the intermediate formed after the etherification reaction.

2-(4-Amino-2-methoxyphenoxy)acetic acid or its esters: These can be intermediates if the synthesis proceeds through the formation of the acetic acid side chain before the final amidation step.

4-Amino-2-methoxyphenol: This compound can also serve as a precursor, where the etherification is performed after the reduction of the nitro group. nih.govsigmaaldrich.com

A plausible synthetic route is summarized below:

Nitration: Guaiacol is nitrated to yield 2-methoxy-4-nitrophenol.

Etherification: 2-Methoxy-4-nitrophenol is reacted with 2-chloroacetamide in the presence of a base to form 2-(2-methoxy-4-nitrophenoxy)acetamide.

Reduction: The nitro group of 2-(2-methoxy-4-nitrophenoxy)acetamide is reduced to an amino group to yield the final product, this compound.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on sophisticated methodologies to construct complex molecules with high precision and efficiency. For phenoxyacetamide synthesis, advanced techniques such as catalytic C-H activation, green chemistry approaches, and multi-component reactions are pivotal in expanding the synthetic toolbox and enabling the creation of diverse molecular architectures.

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex organic molecules by enabling novel bond formations with high selectivity and efficiency. In the context of phenoxyacetamide synthesis, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the functionalization of the aromatic ring.

Rhodium(III) catalysts can direct the functionalization of N-phenoxyacetamides at the ortho-position of the phenoxy group. This is achieved through a C-H activation mechanism, where the catalyst selectively cleaves a carbon-hydrogen bond and facilitates the formation of a new carbon-carbon or carbon-heteroatom bond. acs.orgacs.orgresearchgate.net For instance, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes can be controlled to produce either 3-ethylidenedihydrobenzofurans or dienes, with the outcome being largely dependent on the solvent used. acs.org

These reactions are typically carried out under mild conditions and exhibit a broad substrate scope, tolerating a variety of functional groups on the phenoxyacetamide core. acs.org The use of a catalytic amount of the rhodium complex minimizes waste and enhances the atom economy of the process.

Table 1: Examples of Rh(III)-Catalyzed Reactions of N-Phenoxyacetamides

CatalystCoupling PartnerProduct TypeKey Reaction ConditionsReference
[CpRh(OAc)₂]Alkylidenecyclopropanes3-EthylidenedihydrobenzofuransNa₂CO₃, CF₃CH₂OH, 35°C, 24h acs.org
[CpRh(OAc)₂]AlkylidenecyclopropanesDienesCsOAc, THF, 60°C, 48h acs.org
Rh(III) catalystDiazo compoundsortho-Alkylated and Amidated ProductsMild, redox-neutral conditions acs.orgresearchgate.net
[Rh(III)]1,3-DienesDihydrobenzofuransRedox-neutral process nih.gov

This table is interactive. Click on the headers to sort the data.

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the synthesis of phenoxyacetamide and its analogues, several green approaches have been explored.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The acoustic cavitation generated by ultrasound creates localized high-temperature and high-pressure zones, which can promote bond formation and reduce reaction times. ksu.edu.sataylorfrancis.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the formation of the ether linkage or the amide bond in phenoxyacetamide synthesis. nih.govnih.gov For example, the synthesis of chalcones, which share some synthetic steps with phenoxyacetamide derivatives, has been efficiently carried out under solvent-free conditions using ultrasound irradiation. nih.gov

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions can reduce waste, simplify purification processes, and lower costs. Mechanochemical methods, such as ball milling, offer a solvent-free approach to amidation, a crucial step in phenoxyacetamide synthesis. omicsonline.org The synthesis of various organic compounds, including p-hydroxyacetophenone, has been achieved using solvent-free methods with eco-friendly catalysts. jocpr.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. This technique has been employed in a solvent-free synthesis of chalcones, demonstrating its potential for the green synthesis of phenoxyacetamide precursors. nih.gov

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are powerful tools for generating molecular diversity. jocpr.commdpi.com They offer significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular scaffolds.

While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to generate a wide array of phenoxyacetamide analogues. For instance, the synthesis of quinoline (B57606) derivatives, which can be considered analogues, has been achieved through multi-component reactions. nih.gov The synthesis of various acetamide derivatives has also been accomplished through multi-step reactions, which could potentially be streamlined into MCRs. researchgate.net The development of novel MCRs that incorporate a phenoxyacetic acid derivative, an amine, and other building blocks would be a highly valuable strategy for creating libraries of structurally diverse phenoxyacetamides for biological screening.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of a synthetic route is critically dependent on the optimization of reaction parameters to maximize the yield and purity of the desired product. Key parameters that are often fine-tuned include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of reactants.

In the synthesis of phenoxyacetamide derivatives, careful optimization of these parameters is crucial for achieving high yields. For example, in the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a related acetamide derivative, structure-activity relationship studies guided the optimization of the synthetic route to discover a lead compound with high in vitro potency. nih.gov

A systematic approach to optimization often involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction conditions. This approach can lead to significant improvements in yield and can also help in understanding the interplay between different reaction variables.

For the synthesis of a specific analogue, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, the reaction conditions were reported as follows: the reaction of 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide with 1-bromohexane (B126081) was carried out in acetonitrile with potassium carbonate as the base and sodium iodide as a catalyst, refluxing at 110 °C for 10 hours. mdpi.com

A patent for phenoxyacetamide compounds describes a multi-step synthesis where the final acylation step to form the phenoxy acetamide is carried out in the presence of an acid amides coupling reagent and an organic base. The reported yields for various analogues in this patent range from 57% to 95%, highlighting the importance of the specific substrates and conditions used. google.com

Chemical Reactivity and Derivatization Strategies for 2 4 Amino 2 Methoxyphenoxy Acetamide

Reactions of the Amide Functional Group

The amide group in 2-(4-Amino-2-methoxyphenoxy)acetamide is a versatile site for chemical modification, primarily through reactions involving the nitrogen atom and the carbonyl carbon.

N-Substitution Reactions

The nitrogen atom of the primary amide can undergo substitution reactions, although it is generally less nucleophilic than the aromatic amino group. These reactions typically require activation of the nitrogen or the use of reactive electrophiles.

One common strategy for N-substitution is alkylation. While direct alkylation of primary amides can be challenging due to their lower nucleophilicity, it can be achieved under specific conditions, often involving strong bases to deprotonate the amide nitrogen, forming a more reactive amidate anion. This anion can then react with alkyl halides or other alkylating agents.

Another approach is the acylation of the amide nitrogen. This can be accomplished using highly reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base to facilitate the reaction.

Table 1: Representative N-Substitution Reactions of Amides

Reaction TypeReagentsProduct TypeNotes
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl Acetamide (B32628)The aromatic amino group may also be alkylated.
N-AcylationAcyl Chloride (RCOCl), Base (e.g., Pyridine)N-Acyl Acetamide (Imide)Can lead to the formation of imide derivatives.

Hydrolytic Stability and Pathways

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding 2-(4-amino-2-methoxyphenoxy)acetic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). The stability of the amide bond is influenced by the electronic properties of the substituents on the aromatic ring.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. khanacademy.orgyoutube.comchemguide.co.uklibretexts.org The rate of acid-catalyzed hydrolysis is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the amino and methoxy (B1213986) groups in the target molecule, can affect the basicity of the amide and the stability of the intermediates. Studies on substituted acetanilides have shown that electron-donating substituents can influence the rate of hydrolysis. rsc.orgrsc.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This is generally an irreversible process as the resulting carboxylate anion is resonance-stabilized and a poor electrophile.

The hydrolytic stability of the amide is a critical factor in its potential applications, as cleavage of this bond alters the molecule's structure and properties.

Table 2: General Conditions for Amide Hydrolysis

ConditionReagentsProductsMechanism
AcidicDilute strong acid (e.g., HCl, H₂SO₄), HeatCarboxylic acid + Ammonium saltA-2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. rsc.orgrsc.org
BasicStrong base (e.g., NaOH), HeatCarboxylate salt + AmmoniaNucleophilic acyl substitution by hydroxide ion. libretexts.org

Reactivity of the Phenoxy Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under forcing conditions. The aromatic ring of the phenoxy group is also susceptible to electrophilic substitution.

Cleavage Mechanisms

The cleavage of aryl ethers typically requires strong reagents. One of the most effective reagents for this transformation is boron tribromide (BBr₃). nih.govgvsu.educore.ac.ukresearchgate.netresearchgate.net The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which activates the C-O bond for cleavage. nih.govgvsu.educore.ac.ukresearchgate.netresearchgate.net Subsequent reaction with the bromide ion leads to the cleavage of the ether bond, yielding a phenol (B47542) and an alkyl bromide after workup. In the case of this compound, the methoxy group on the ring would also likely be cleaved by BBr₃.

Strong protic acids like HBr and HI can also cleave ethers, although this generally requires high temperatures. masterorganicchemistry.compearson.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the sp²-hybridized C-O bond of the aryl group, cleavage typically occurs at the alkyl-oxygen bond.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The aromatic ring of the phenoxy group is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. These groups are ortho, para-directing. The positions open for substitution are ortho and meta to the ether linkage. The directing effects of the existing substituents will determine the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For example, bromination can be achieved using reagents like N-bromosuccinimide (NBS). Nitration can be carried out with a mixture of nitric acid and sulfuric acid, though the reaction conditions must be carefully controlled to avoid oxidation of the amino group. Sulfonation can be achieved using fuming sulfuric acid or chlorosulfonic acid. google.com

Transformations of the Aromatic Amino Group

The primary aromatic amino group is a highly reactive site and a key handle for the derivatization of this compound.

A fundamental transformation of the primary aromatic amino group is its conversion to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). libretexts.orgorganic-chemistry.org These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions. libretexts.orgnih.govacs.org For instance, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. libretexts.orgnih.gov

The amino group can also undergo direct alkylation and acylation. N-alkylation can be achieved with alkyl halides, though over-alkylation to secondary and tertiary amines can be an issue. reddit.com Reductive amination with aldehydes or ketones in the presence of a reducing agent is a more controlled method for introducing alkyl groups. wikipedia.orgsnmjournals.orgscirp.orgresearchgate.netorganic-chemistry.org For example, reaction with formaldehyde (B43269) and a reducing agent would yield the N-methyl derivative. Acylation of the aromatic amine is readily achieved with acid chlorides or anhydrides to form the corresponding amide. orientjchem.org This is often used as a protecting group strategy to moderate the reactivity of the amino group during other transformations. orientjchem.org

Table 3: Key Transformations of the Aromatic Amino Group

Reaction TypeReagentsProduct Type
DiazotizationNaNO₂, HCl (aq), 0-5 °CAryl Diazonium Salt
Sandmeyer Reaction (from diazonium salt)CuCl / CuBr / CuCNAryl Chloride / Aryl Bromide / Aryl Cyanide
N-AlkylationAlkyl Halide, BaseN-Alkyl Aniline
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkyl Aniline
N-AcylationAcyl Chloride or Anhydride, BaseN-Aryl Amide (Acetanilide derivative)

Acylation and Sulfonylation Reactions

The primary amino group of this compound readily undergoes acylation and sulfonylation reactions when treated with appropriate acylating or sulfonylating agents. These reactions are fundamental for introducing a wide array of functional groups, which can modulate the compound's physicochemical properties.

Acylation: This reaction typically involves the treatment of this compound with acyl halides (e.g., acetyl chloride), anhydrides (e.g., acetic anhydride), or activated esters in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the acid byproduct generated during the reaction. The resulting N-acylated products, or amides, are generally more stable and less basic than the parent amine.

Sulfonylation: Similarly, sulfonylation is achieved by reacting the amino group with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, dansyl chloride) in the presence of a base. This reaction yields sulfonamides, which are known for their chemical stability and distinct electronic properties. The introduction of a sulfonyl group can significantly alter the biological activity and pharmacokinetic profile of the parent molecule.

Reagent ClassExample ReagentFunctional Group IntroducedProduct Class
Acyl HalideBenzoyl chlorideBenzoylAmide
AnhydrideAcetic anhydrideAcetylAmide
Sulfonyl ChlorideDansyl chlorideDansylSulfonamide
Sulfonyl Chloridep-Toluenesulfonyl chlorideTosylSulfonamide

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

The resulting diazonium salt is a highly versatile intermediate. The diazonium group can be replaced by a variety of nucleophiles (Sandmeyer and related reactions) to introduce functionalities such as halides, cyano, or hydroxyl groups. More significantly, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines. This coupling reaction leads to the formation of highly colored azo compounds, which are of significant interest in the dye and pigment industry. The position of the azo coupling is directed by the activating groups on the coupling partner.

Alkylation of the Amino Moiety

Alkylation of the amino group in this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates. However, this reaction often presents challenges in terms of selectivity. The reaction can proceed to give a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium salt) products. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the desired secondary or tertiary amine. Reductive amination, a two-step process involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride, offers a more controlled method for mono-alkylation.

Derivatization for Academic Applications

The strategic derivatization of this compound allows for its adaptation into specialized tools for chemical biology and medicinal chemistry research.

Introduction of Probe Ligands and Affinity Tags

The amino group serves as an excellent attachment point for the introduction of probe ligands and affinity tags. For instance, fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate), biotin (B1667282) (for affinity purification), or photo-cross-linkers can be covalently attached to the amine. This is typically achieved by using derivatives of these tags that contain an amine-reactive group, such as an isothiocyanate, an N-hydroxysuccinimide (NHS) ester, or a sulfonyl chloride. The resulting tagged molecules can be used to study the localization, binding partners, and dynamics of a target protein or biomolecule.

Tag/Probe TypeExample ReagentPurpose
FluorophoreFluorescein isothiocyanate (FITC)Fluorescence imaging, binding assays
Affinity TagBiotin-NHS esterProtein purification, pulldown assays
Photo-cross-linkerN-Succinimidyl-4-azidobenzoateCovalent labeling of binding partners

Synthesis of Conformationally Restricted Analogues

To investigate the bioactive conformation of derivatives of this compound, conformationally restricted analogues can be synthesized. This involves introducing structural constraints that limit the rotational freedom of the molecule. For a molecule with a flexible phenoxyacetamide side chain, this could be achieved by incorporating the side chain into a ring system. For example, intramolecular cyclization reactions could be designed to form a lactam or other heterocyclic structures, thereby locking the conformation of the side chain relative to the aromatic ring. Studying the biological activity of these rigid analogues can provide valuable insights into the structure-activity relationship (SAR) and the optimal geometry for target binding.

Combinatorial Library Generation for Screening

The structure of this compound makes it a suitable scaffold for the generation of combinatorial libraries. The reactive amino group allows for the parallel synthesis of a large number of derivatives. By reacting the core scaffold with a diverse set of building blocks, such as a collection of different acyl chlorides or sulfonyl chlorides, a library of compounds with varied substituents can be rapidly generated. This library can then be screened against biological targets to identify hit compounds with desired activities. This high-throughput approach is a cornerstone of modern drug discovery and chemical biology.

Structure Activity Relationship Sar Studies of 2 4 Amino 2 Methoxyphenoxy Acetamide Derivatives

Influence of Phenoxy Ring Substituents on Molecular Activity

The substituents on the phenoxy ring of 2-(4-amino-2-methoxyphenoxy)acetamide play a pivotal role in modulating its interaction with biological targets. The electronic properties and spatial arrangement of these groups, specifically the methoxy (B1213986) and amino moieties, are critical determinants of molecular activity.

The methoxy group at the 2-position of the phenoxy ring exerts a significant electronic influence on the molecule. As an electron-donating group, the methoxy moiety can increase the electron density of the aromatic ring through resonance, which can, in turn, affect the molecule's interaction with its biological target. The resonance interaction between the methoxy group and other substituents on the ring, such as a nitro or amino group, can be substantial. uba.ar Theoretical and experimental studies on related anisole derivatives have shown that the resonance effect can lead to changes in the chemical shifts observed in NMR spectroscopy, indicating a modification of the electronic environment of the ring. uba.ar The planar conformation of the methoxy group with the aromatic ring is favored, suggesting that electrostatic interactions between the methyl group and the ring atoms are important for this preferred conformation. uba.ar

Contribution of the Acetamide (B32628) Moiety to Binding Specificity

The acetamide moiety is a fundamental component of the this compound scaffold, contributing significantly to its binding specificity. This group can participate in hydrogen bonding interactions through its amide N-H and carbonyl oxygen, which are classic features for anchoring a ligand within a binding pocket. The importance of the acetamide linkage is highlighted in studies of various phenoxy acetamide derivatives that exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidepressant properties. nih.gov The structural integrity of the acetamide group is often essential for maintaining the desired pharmacological effect.

Role of Substituents on the Acetamide Nitrogen

Modification of the acetamide nitrogen with various substituents can profoundly impact the activity of this compound derivatives. Introducing different groups at this position can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, in a series of 2-phenoxy-N-substituted acetamide analogues, the nature of the substituent on the nitrogen was a key determinant of their inhibitory activity against hypoxia-inducible factor-1 (HIF-1). nih.gov The introduction of bulky or electron-withdrawing groups can either enhance or diminish activity depending on the specific requirements of the biological target's binding site.

Conformational Flexibility and Steric Effects

The conformational flexibility of this compound derivatives is another critical aspect influencing their biological activity. The molecule's ability to adopt a specific three-dimensional arrangement to fit into a binding site is paramount. The presence of substituents can introduce steric hindrance, which may restrict the molecule's rotational freedom and lock it into a more or less active conformation. nih.gov For example, the acetamide group can be significantly twisted out of the plane of the phenyl ring due to steric interference from ortho substituents. nih.gov This conformational constraint can directly impact the molecule's ability to interact with its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For phenoxy acetamide derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their activity. nih.govresearchgate.net These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR).

2D-QSAR models for related 2-phenoxy-N-phenylacetamide derivatives have successfully used descriptors such as the SssNHE-index, slogp (a measure of lipophilicity), and other topological indices to predict HIF-1 inhibitory activity with a high degree of correlation. nih.gov 3D-QSAR studies, which consider the spatial arrangement of atoms, have also yielded models with good predictive capabilities by analyzing steric, hydrophobic, and electrostatic fields. nih.gov These computational models provide valuable insights into the structural requirements for activity and can guide the design of new, more potent derivatives.

Selection and Calculation of Molecular Descriptors

In the field of medicinal chemistry, the exploration of a compound's therapeutic potential is often initiated through Quantitative Structure-Activity Relationship (QSAR) studies. For a hypothetical series of this compound derivatives, the initial step would involve the selection and calculation of various molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of the molecules.

The selection process is critical and aims to capture a wide range of molecular features that could influence biological activity. These descriptors are generally categorized as:

Electronic Descriptors: These quantify the electronic aspects of a molecule. For derivatives of this compound, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges would be calculated to understand the molecule's reactivity and interaction capabilities.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area would be essential to determine how the derivatives might fit into a biological target's binding site.

Hydrophobic Descriptors: These describe the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms. Indices such as the Wiener index and Kier & Hall connectivity indices would be calculated to represent the molecular branching and shape.

The calculation of these descriptors is performed using specialized computational chemistry software. The resulting data is then compiled into a table, forming the basis for the development of predictive models.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Derivatives

Compound Molecular Weight LogP HOMO (eV) LUMO (eV) Polar Surface Area (Ų)
Derivative 1 210.22 1.25 -5.8 -0.9 78.5
Derivative 2 224.25 1.50 -5.9 -1.0 80.2
Derivative 3 238.28 1.75 -5.7 -0.8 82.0
Derivative 4 252.31 2.00 -6.0 -1.1 83.7

This table is for illustrative purposes only, as no specific data for this compound derivatives were found.

Development of Predictive Models for Biological Engagement

Once the molecular descriptors have been calculated, the next step is to develop predictive models that correlate these descriptors with the biological activity of the this compound derivatives. This is achieved using various statistical and machine learning techniques.

Commonly used methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. The resulting equation can be used to predict the activity of new, unsynthesized derivatives.

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable when the number of descriptors is large or when there is multicollinearity among them.

Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between the molecular descriptors and biological activity, often leading to more accurate predictive models.

The development of a robust predictive model involves several stages, including:

Data Set Splitting: The full set of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Model Building: The chosen statistical or machine learning method is applied to the training set to generate a QSAR model.

Model Validation: The model's performance is rigorously evaluated using various statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A high R² value for the training set indicates a good fit, while a high Q² value for the test set suggests good predictive ability.

For a hypothetical series of this compound derivatives, a successful QSAR model would provide valuable insights into the key molecular features that govern their biological engagement, thereby guiding the design of more potent and selective compounds.

Ligand Efficiency and Lipophilic Efficiency Analysis

In modern drug discovery, it is not sufficient for a compound to be highly potent; it must also possess a favorable balance of other properties, often referred to as "drug-likeness." Ligand efficiency (LE) and lipophilic efficiency (LiPE) are two important metrics used to assess the quality of a compound.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (usually represented by the number of heavy atoms). It is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller, more efficient structure.

Lipophilic Efficiency (LiPE): LiPE, also known as Ligand Lipophilicity Index (LLE), assesses the relationship between a compound's potency and its lipophilicity (logP). It is calculated as the difference between the negative logarithm of the binding affinity (pIC₅₀ or pKᵢ) and the logP. A higher LiPE value is preferred, as it suggests that the compound achieves high potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

An analysis of LE and LiPE for a series of this compound derivatives would involve plotting these metrics against other properties to identify compounds with the most promising profiles for further development.

Table 2: Hypothetical Ligand Efficiency and Lipophilic Efficiency Data

Compound pIC₅₀ Heavy Atoms LogP LE LiPE
Derivative 1 6.5 15 0.43 1.25 5.25
Derivative 2 7.0 16 0.44 1.50 5.50
Derivative 3 7.2 17 0.42 1.75 5.45
Derivative 4 6.8 18 0.38 2.00 4.80

This table is for illustrative purposes only, as no specific data for this compound derivatives were found.

By analyzing these efficiency metrics, medicinal chemists can prioritize compounds that are not only potent but also have a higher likelihood of possessing the necessary physicochemical properties to become successful drugs.

Molecular Interactions and Mechanistic Insights of 2 4 Amino 2 Methoxyphenoxy Acetamide

Identification and Characterization of Putative Biological Targets (In Vitro/Preclinical Focus)

While direct experimental data for 2-(4-Amino-2-methoxyphenoxy)acetamide is not extensively available in the public domain, the biological activities of structurally related phenoxyacetamide and acetamide (B32628) derivatives provide a foundation for identifying its putative biological targets. In vitro and preclinical studies on these related compounds suggest potential interactions with various enzymes and receptors.

Enzyme Inhibition and Activation Studies (e.g., Monoamine Oxidases, Kinases)

The phenoxyacetamide scaffold is a recurring motif in compounds designed as enzyme inhibitors. Notably, this class of molecules has been investigated for its interaction with monoamine oxidases (MAOs), which are crucial enzymes in the metabolism of neurotransmitters.

Monoamine Oxidases (MAOs): A number of 2-phenoxyacetamide (B1293517) analogues have been synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. These studies are driven by the therapeutic potential of MAO inhibitors in the treatment of depression and neurodegenerative disorders. For instance, molecular docking studies on a series of acetamide derivatives have been performed to analyze their inhibitory action on MAO-A, with some compounds showing promising inhibitory potential. The core acetamide structure is recognized for its role in interacting with key residues within the enzyme's active site.

Kinases: The acetamide moiety is also a key feature in a variety of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Recently, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have been identified as novel potential inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia. chemprob.org In these studies, certain derivatives demonstrated significant anti-proliferative activity against cells expressing this kinase. chemprob.org This suggests that the broader phenoxyacetamide scaffold, including this compound, may have the potential to interact with and modulate the activity of various kinases.

Below is a table summarizing the enzyme inhibitory activities of representative phenoxyacetamide and acetamide derivatives from various studies.

Compound ClassTarget EnzymeKey Findings
2-Phenoxyacetamide AnaloguesMonoamine Oxidase A (MAO-A)Identified as potential inhibitors through in silico screening.
2-Phenoxyacetamide AnaloguesMonoamine Oxidase B (MAO-B)Investigated as potential inhibitors for neurodegenerative diseases.
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide DerivativesBCR-ABL1 KinaseShowed anti-proliferative activity in cells expressing the kinase. chemprob.org
Acetamide Sulphonyl AnalogsVarious (in cancer cell lines)Demonstrated potent cytotoxic activity against several human cancer cell lines.

Receptor Binding and Modulation Assays (e.g., NMDA Receptors, Nuclear Receptors)

The interaction of this compound with neuronal and nuclear receptors is less defined, with limited direct evidence. However, the activities of related compounds offer some predictive insights.

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory. While there is no direct evidence linking this compound to NMDA receptors, the broader class of compounds affecting glutamatergic neurotransmission is of significant interest in neuroscience. Pharmacological blockade of NMDA receptors is a known mechanism for certain anesthetic and neuroprotective agents. nih.gov Future receptor binding assays would be necessary to determine if this compound has any affinity for NMDA receptors.

Nuclear Receptors: Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide array of physiological processes. ajchem-a.com Phenolic compounds, in general, have been shown to modulate the activity of certain nuclear receptors. researchgate.net However, specific binding and modulation assays for phenoxyacetamide derivatives on nuclear receptors are not well-documented in the available literature. Given that some nuclear receptors are activated by indirect mechanisms rather than direct binding, the potential for this compound to influence these pathways cannot be entirely ruled out without specific experimental investigation. ekb.eg

Cellular Pathway Perturbation Analysis

The structural features of this compound, particularly the phenolic group, suggest that it could perturb various cellular signaling pathways. Phenolic compounds are known to modulate a broad range of inflammation-associated signaling pathways. researchgate.net

These pathways include:

Nuclear Factor-κB (NF-κB) Pathway: A key regulator of the inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) Pathways: Involved in cellular proliferation, differentiation, and apoptosis.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: A critical pathway in cell survival and growth.

Studies on novel phenoxyacetamide derivatives have demonstrated their potential as potent inducers of apoptosis in cancer cells, suggesting interference with cell survival pathways. researchgate.net Furthermore, the antioxidant properties attributed to some phenoxyacetamide derivatives imply a potential role in modulating cellular responses to oxidative stress. researchgate.net Pathway analysis tools and databases like Reactome can be utilized to predict and analyze how compounds might affect specific biological pathways based on their known interactions with proteins and genes. uq.edu.au

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational methods provide a powerful lens through which to predict and analyze the molecular interactions of this compound.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules to the active sites of proteins.

For phenoxyacetamide derivatives, molecular docking studies have been instrumental in predicting their interactions with various enzymes. For example, in silico studies of 2-phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease have been conducted. nih.gov Similarly, docking studies have been employed to understand the binding of acetamide derivatives to the active site of monoamine oxidase A (MAO-A). researchgate.net These studies typically reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity.

A hypothetical docking study of this compound with a target like MAO-A would likely show the amino and acetamide groups forming hydrogen bonds with polar residues in the active site, while the phenoxy ring could engage in hydrophobic or pi-stacking interactions. The methoxy (B1213986) group could also influence the binding orientation and affinity.

The following table illustrates the type of data generated from molecular docking studies of analogous compounds.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Phenoxyacetanilide DerivativesCyclooxygenase-2 (COX-2)-8.9SER-530, TRY-355
2-(2-Aryl amino) phenyl acetamide DerivativesCyclooxygenase-2 (COX-2)High scores reportedNot specified
2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamideCytochrome P450Stronger binding energy reportedNot specified

Quantum Mechanical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. chemprob.orgnih.gov These methods can be used to calculate properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. nih.gov

For various acetamide derivatives, DFT calculations have been used to optimize their molecular geometries and to analyze their electronic properties. chemprob.orgnih.gov Such calculations for this compound would help in understanding its charge distribution, molecular electrostatic potential, and the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. This information is valuable for predicting its reactivity and potential interactions with biological macromolecules.

A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Analysis of the HOMO and LUMO electron density distributions can reveal the parts of the molecule involved in electron donation and acceptance, which is crucial for understanding reaction mechanisms and non-covalent interactions. researchgate.net

Computational MethodProperty CalculatedSignificance
Density Functional Theory (DFT)Optimized molecular geometry, electronic structureProvides insights into the 3D shape and stability of the molecule.
HOMO-LUMO AnalysisEnergy of Highest Occupied and Lowest Unoccupied Molecular Orbitals, Energy GapIndicates chemical reactivity, kinetic stability, and electron-donating/accepting capabilities.
Molecular Electrostatic Potential (MEP)Electron density distributionIdentifies electrophilic and nucleophilic sites, predicting regions of interaction.

Molecular Dynamics Simulations for Binding Dynamics and Conformational Ensembles

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of a molecule and its interactions with biological targets over time. These simulations can provide crucial insights into the binding and unbinding pathways of a ligand, as well as characterize its conformational ensemble—the collection of three-dimensional structures the molecule adopts.

However, a thorough search for studies involving MD simulations specifically for this compound yielded no results. There are no available data on its behavior in simulated biological environments, its binding stability with any specific protein targets, or the range of conformations it preferentially adopts in solution or within a binding pocket. Consequently, analyses such as root-mean-square deviation (RMSD) or root-mean-square fluctuation (RMSF) for this compound in complex with a receptor are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method that illustrates the charge distribution of a molecule, allowing researchers to predict how it will interact with other molecules. researchgate.net MEP maps are invaluable for understanding and predicting sites of electrophilic and nucleophilic attack, hydrogen bonding, and other non-covalent interactions. thaiscience.info The color-coding on an MEP map typically indicates electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) regions. researchgate.net

Despite the utility of this technique, no specific MEP maps or related electrostatic potential data have been published for this compound. Therefore, a detailed analysis of its reactive sites based on its electrostatic landscape is not possible at this time.

Allosteric Modulation and Orthosteric Binding Mechanisms

Pharmacological research often distinguishes between orthosteric and allosteric binding. Orthosteric ligands bind to the primary, active site of a receptor, where the endogenous substrate binds. In contrast, allosteric modulators bind to a secondary, topographically distinct site, influencing the receptor's response to the orthosteric ligand. nih.gov This can manifest as positive allosteric modulation (PAM), where the effect of the primary agonist is enhanced, or negative allosteric modulation (NAM), where it is diminished. nih.govnih.gov The study of these mechanisms is critical for developing drugs with greater specificity and fewer side effects. nih.gov

There is no scientific literature available that investigates or identifies this compound as either an orthosteric ligand or an allosteric modulator for any biological target. Its potential to bind to active or allosteric sites, and any consequent modulation of receptor activity, remains uncharacterized.

Structure-Based Design Principles for Targeted Modulation

Structure-based drug design is a rational approach to developing new therapeutic agents, leveraging the three-dimensional structure of a biological target. By understanding the architecture of a binding site, medicinal chemists can design molecules with high affinity and selectivity. This process often involves computational techniques like molecular docking and is refined using experimental data.

As there is no information on the biological targets of this compound or its binding modes, no structure-based design principles have been formulated for its targeted modulation. The key interactions, such as hydrogen bonds, hydrophobic contacts, or electrostatic interactions that would guide the chemical modification of this scaffold for improved activity or selectivity, have not been studied.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-(4-Amino-2-methoxyphenoxy)acetamide, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides granular insight into the chemical environment of atomic nuclei. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments in solution, complemented by solid-state NMR (ssNMR) for the solid form, offers a complete structural picture.

¹H NMR Spectroscopy allows for the identification and quantification of protons within the molecule. The expected proton signals for this compound would appear at characteristic chemical shifts, influenced by the electron density of their local environment. For instance, aromatic protons are expected in the downfield region, while the methoxy (B1213986) and acetamide (B32628) protons would have distinct signals in the upfield region.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, carbonyl).

2D-NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is crucial for establishing connectivity between protons and carbons, confirming the precise arrangement of the atoms within the molecule.

Solid-State NMR (ssNMR) can be employed to study the compound in its solid, crystalline form, providing information about its polymorphic form, molecular packing, and intermolecular interactions.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5 110 - 130
Methoxy (OCH₃) ~3.8 ~56
Acetamide CH₂ ~4.5 ~70
Acetamide NH₂ 7.0 - 8.0 -
Amino (NH₂) 3.5 - 4.5 -
Carbonyl (C=O) - ~170
Aromatic C-O - 140 - 150

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, key vibrational modes would include N-H stretching of the amino and amide groups, C=O stretching of the amide, C-O stretching of the ether and methoxy groups, and aromatic C-H and C=C bending and stretching.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum, such as those of non-polar bonds.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Amide (N-H) Stretching 3100 - 3300
Carbonyl (C=O) Stretching 1630 - 1680
Aromatic C=C Stretching 1450 - 1600
C-O (Ether) Stretching 1000 - 1300

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed. The experimentally measured monoisotopic mass of the protonated molecule [M+H]⁺ of this compound would be compared with the calculated theoretical mass to confirm its molecular formula (C₉H₁₂N₂O₃).

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and chromophoric groups such as the amino and acetamide functionalities in this compound would result in characteristic absorption bands in the UV-Vis spectrum. The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the solvent polarity and pH, providing insights into the electronic structure of the molecule.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A validated HPLC method would be developed to separate the main compound from any starting materials, by-products, or degradation products.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm

This comprehensive suite of advanced analytical techniques provides the necessary tools for the unambiguous structural elucidation and rigorous purity assessment of this compound, ensuring its quality and suitability for its intended application.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, this compound, with its polar amino and amide functional groups, exhibits low volatility, making its direct analysis by GC challenging. To overcome this limitation, derivatization is employed to convert the non-volatile compound into a more volatile derivative suitable for GC analysis.

Common derivatization strategies for compounds containing amino and amide groups include silylation, acylation, and alkylation. phenomenex.comlibretexts.org These reactions replace the active hydrogens on the nitrogen atoms with less polar, bulkier groups, thereby increasing the molecule's volatility and improving its chromatographic behavior. phenomenex.comlibretexts.org

For the GC analysis of this compound, a silylation reaction using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be employed. This would replace the active hydrogens on the primary amine and the secondary amide with trimethylsilyl (TMS) groups.

Hypothetical GC Analysis Parameters:

ParameterValue
Column 5% Phenyl-methylpolysiloxane
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Carrier Gas Helium

The resulting chromatogram would ideally show a single, sharp peak corresponding to the derivatized this compound. When coupled with a mass spectrometer, the fragmentation pattern of the derivative can provide further structural confirmation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time due to its simplicity, speed, and low cost. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis for monitoring the synthesis of this compound would involve spotting a small amount of the reaction mixture onto a silica gel plate at various time intervals. The plate is then developed in a suitable mobile phase, which is a solvent system chosen to achieve good separation between the reactants, intermediates, and the final product. The polarity of the mobile phase is a critical parameter; for aromatic amines, a mixture of polar and non-polar organic solvents is often effective. niscpr.res.in

Typical TLC Parameters for Reaction Monitoring:

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v)
Visualization UV light (254 nm) and/or a staining agent

Under UV light, the aromatic rings of the starting materials and the product will appear as dark spots. The progress of the reaction can be qualitatively assessed by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification. For visualization of aromatic amines, specific reagents like cinnamaldehyde can be used, which produce a colored spot upon reaction. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

A study on the closely related compound, N-(4-Amino-2-methoxyphenyl)acetamide, provides valuable insights into the solid-state architecture. researchgate.net The compound crystallizes in the orthorhombic space group Pbca. researchgate.net The crystallographic data reveals the intricate network of intermolecular interactions that stabilize the crystal structure.

Selected Crystallographic Data for N-(4-Amino-2-methoxyphenyl)acetamide: researchgate.net

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
a (Å) 13.9100 (2)
b (Å) 7.9890 (6)
c (Å) 16.4080 (7)
Volume (ų) 1823.37 (16)
Z 8

The molecular structure determined by X-ray crystallography confirms the connectivity of the atoms and reveals the planarity of the phenyl ring and the conformation of the acetamide and methoxy substituents. Hydrogen bonding plays a significant role in the crystal packing, with the amino and amide groups acting as hydrogen bond donors and the oxygen atoms of the methoxy and acetamide groups acting as acceptors. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

The molecular formula for this compound is C₉H₁₂N₂O₃. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Theoretical Elemental Analysis Data for C₉H₁₂N₂O₃:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.019108.0954.54
HydrogenH1.0081212.0966.10
NitrogenN14.01228.0214.13
OxygenO16.00348.0024.22
Total 198.21 100.00

Experimental results from elemental analysis are typically reported with a small margin of error (usually within ±0.4%). If the experimentally determined percentages for carbon, hydrogen, and nitrogen for a purified sample of this compound fall within this acceptable range of the theoretical values, it serves to validate the empirical formula of C₉H₁₂N₂O₃.

Potential Non Medical Academic Applications

Development as Chemical Probes for Cellular Processes

The development of chemical probes is essential for dissecting complex biological systems. nih.gov These tools enable the study of cellular processes with temporal and dose-dependent control. nih.gov The phenoxyacetamide scaffold is a promising starting point for the creation of such probes. For instance, derivatives of 2-phenoxyacetamide (B1293517) have been synthesized and identified as potent and selective inhibitors of monoamine oxidases (MAOs), enzymes implicated in neurodegenerative diseases. nih.gov Specifically, 2-(4-Methoxyphenoxy)acetamide has been identified as a specific inhibitor for MAO-A. nih.gov This suggests that with further modification, such as the incorporation of reporter tags like fluorophores or biotin (B1667282), 2-(4-Amino-2-methoxyphenoxy)acetamide could be developed into chemical probes to investigate the role of specific enzymes in cellular pathways.

The potential for these compounds to act as reversible inhibitors makes them particularly valuable as research tools, allowing for the study of enzyme function without permanent modification of the target protein. nih.gov The amino group on the phenyl ring of this compound provides a convenient handle for the attachment of such tags, facilitating its potential development into a highly specific molecular probe for cellular imaging and target identification studies.

Exploration in Materials Science for Novel Organic Electronic Components

In the realm of materials science, organic molecules are increasingly investigated for their potential in electronic devices due to their tunable properties, flexibility, and lower fabrication costs compared to traditional inorganic materials. researchgate.netresearchgate.net Organic semiconductors are a key component of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The performance of these materials is largely dependent on their molecular structure, particularly the presence of π-conjugated systems that facilitate charge transport. sigmaaldrich.com

While direct studies on this compound in this context are not prevalent, the phenoxyacetamide structure possesses features that are relevant to organic electronics. The phenyl ring is a π-conjugated system, and by synthesizing polymers or larger molecules that extend this conjugation, it may be possible to create novel organic semiconductor materials. The amino and acetamide (B32628) groups could influence the self-assembly and intermolecular interactions of the molecules in thin films, which is a critical factor for efficient charge transport. sigmaaldrich.com Further research could involve the synthesis of derivatives of this compound with extended π-systems to explore their potential as active materials in organic electronic devices.

Research into Agrochemistry as Lead Compounds for Crop Protection Mechanisms

The phenoxy functional group is a well-established pharmacophore in the field of agrochemistry. Phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used as selective herbicides. wikipedia.org These compounds mimic natural plant growth hormones, leading to uncontrolled growth and eventual death of targeted weeds. researchgate.net

Given this precedent, this compound can be considered a potential lead compound for the development of new crop protection agents. The core phenoxyacetamide structure could be systematically modified to optimize its herbicidal activity and selectivity. Furthermore, research has shown that some phenoxyacetamide derivatives possess insecticidal properties. For example, novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and shown to be effective against the cotton leafworm, Spodoptera littoralis. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for the discovery of new insecticides with potentially novel modes of action.

Intermediary Role in the Synthesis of Complex Organic Scaffolds

One of the most documented applications of compounds structurally related to this compound is their role as key intermediates in the synthesis of more complex molecules. The synthesis of the anti-anginal drug Ranolazine provides a prominent example. ijnrd.orgjustia.com In several patented synthetic routes, a crucial step involves the reaction of 2-methoxyphenol with epichlorohydrin (B41342) to form 1-(2-methoxyphenoxy)-2,3-epoxypropane. justia.comchemicalbook.com This epoxide is a key building block that contains the 2-methoxyphenoxy moiety.

This intermediate is then reacted with a piperazine (B1678402) derivative, which is subsequently coupled with another fragment to complete the Ranolazine structure. justia.comchemicalbook.com This demonstrates the utility of the 2-methoxyphenoxy portion of the molecule as a stable and reactive scaffold for constructing more elaborate and pharmacologically active compounds. The functional groups on this compound, namely the amino and acetamide groups, offer additional reactive sites that can be exploited in diversity-oriented synthesis to generate libraries of complex molecules for screening in drug discovery and other life science applications. nih.gov

Future Research Trajectories for 2 4 Amino 2 Methoxyphenoxy Acetamide

Elucidating Undiscovered Biological Targets and Pathways

A significant frontier in the investigation of 2-(4-Amino-2-methoxyphenoxy)acetamide lies in the comprehensive identification of its biological targets and the pathways it modulates. The structural motif of a substituted phenoxyacetamide is present in molecules with a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.gov Future research should, therefore, embark on a systematic exploration of its potential therapeutic applications.

Initial efforts could involve high-throughput screening assays to assess the compound's activity against a broad panel of biological targets, such as enzymes and receptors. Phenotypic screening, where the compound's effect on cell behavior is observed, could also reveal unexpected therapeutic potentials. Once a preliminary activity is identified, advanced techniques such as chemical proteomics and transcriptomics can be employed to pinpoint the specific molecular targets and delineate the affected signaling pathways. For instance, if the compound exhibits anti-proliferative effects on cancer cells, subsequent studies would aim to identify the specific proteins it interacts with to exert this effect. The compound has been mentioned as an intermediate in the synthesis of a side chain for an anticancer drug, suggesting that its derivatives may have cytostatic or cytotoxic properties worth investigating. researchgate.net

Advancements in Asymmetric Synthesis of Chiral Analogues

The development of stereochemically pure pharmaceuticals is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov Future research should focus on the development of efficient and scalable methods for the asymmetric synthesis of chiral analogues of this compound. Introducing a chiral center into the molecule could lead to enhanced potency, selectivity, and a better safety profile.

Several established strategies for asymmetric synthesis could be explored. nih.govsemanticscholar.orgyale.edunih.govrsc.orgchiralpedia.comresearchgate.net These include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. For example, a chiral catalyst could be employed to stereoselectively introduce a substituent, or a chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction step. Biocatalysis, using enzymes like lipases or reductases, could also be a powerful tool for achieving high enantioselectivity under mild reaction conditions. elsevierpure.com

The successful development of such asymmetric syntheses would not only provide access to enantiomerically pure analogues for biological evaluation but also contribute to the broader field of synthetic organic chemistry. The insights gained from these studies could be applicable to the synthesis of other complex chiral molecules.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Pre-clinical focus)

The following table outlines potential applications of AI/ML in the pre-clinical investigation of this compound:

Application Area Specific AI/ML Technique Objective
Target IdentificationDeep Learning, Neural NetworksPredict potential biological targets and mechanisms of action.
Lead OptimizationGenerative Adversarial Networks (GANs)Design novel analogues with improved efficacy and safety profiles.
Property PredictionQuantitative Structure-Activity Relationship (QSAR) modelsPredict ADMET properties to prioritize candidates for synthesis.
Virtual ScreeningMachine Learning-guided virtual screeningEfficiently screen large virtual libraries of related compounds.

Exploration of Bio-conjugation Strategies for Targeted Delivery (Conceptual, academic tools)

Bio-conjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful strategy for enhancing the therapeutic potential of small molecules by enabling their targeted delivery to specific cells or tissues. pharmiweb.comnih.govnih.govbohrium.comthermofisher.comyoutube.com Future research should explore conceptual bio-conjugation strategies for this compound to create sophisticated research tools for academic investigations.

The primary amino group and the aromatic ring of this compound provide versatile handles for chemical modification and conjugation. These functional groups can be exploited to attach the molecule to a variety of targeting moieties, such as antibodies, peptides, or aptamers. For example, the amino group could be acylated with a linker that allows for subsequent attachment to an antibody that specifically recognizes a cancer cell surface antigen. This would result in an antibody-drug conjugate (ADC) that selectively delivers the compound to tumor cells, potentially increasing its efficacy while minimizing off-target effects. pharmiweb.com

Another avenue of exploration is the conjugation of this compound to polymers to create nanoparticle-based delivery systems. pharmiweb.com These nanoparticles could be engineered to have specific sizes and surface properties that allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanoparticles could be decorated with targeting ligands for active targeting.

The development of such bio-conjugates would not only provide valuable tools for studying the compound's biological activity in a targeted manner but could also lay the groundwork for the future development of more effective and safer therapeutics.

Deepening the Understanding of Multivalent Interactions

Multivalency, the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on another, can lead to a significant enhancement in binding affinity and specificity. nih.govacs.orgmdpi.compnas.orgnih.gov Future research should focus on designing and synthesizing multivalent constructs of this compound to deepen the understanding of its interactions with biological systems.

The synthesis of multivalent ligands can be achieved by attaching multiple copies of the compound to a central scaffold. nih.gov The nature of the scaffold can be varied to control the valency, spacing, and orientation of the attached ligands. By systematically varying these parameters, it would be possible to investigate how multivalency influences the compound's binding to its biological target.

For example, if this compound is found to bind to a dimeric or oligomeric protein, a multivalent ligand could be designed to simultaneously engage multiple binding sites on the protein complex. This could lead to a dramatic increase in binding avidity and potentially a more potent biological effect. Furthermore, the use of multivalent ligands could help to elucidate the stoichiometry and spatial arrangement of the target protein complex.

These studies would provide fundamental insights into the principles of multivalent interactions and could guide the design of more potent and selective research probes and, eventually, therapeutic agents.

Collaborative Research Initiatives in Chemical Biology and Material Science

The intersection of chemical biology and material science offers exciting opportunities for the development of novel functional materials and biomedical technologies. rug.nlloyno.edubroadinstitute.orgchemscene.com Future research on this compound should actively seek collaborations between chemists, biologists, and material scientists to explore its potential in these interdisciplinary areas.

One potential area of collaboration is the development of smart materials that can release the compound in response to specific stimuli. For example, the compound could be incorporated into a hydrogel that is designed to degrade and release its payload in the presence of a specific enzyme that is overexpressed in a disease state. Such materials could have applications in drug delivery and tissue engineering.

Another avenue for collaborative research is the development of new biosensors. The compound could be functionalized with a fluorescent reporter group and immobilized on a solid support. If the compound binds to a specific analyte, this could lead to a change in the fluorescence signal, providing a means for detecting the analyte.

The following table highlights potential collaborative research projects:

Research Area Collaborating Disciplines Potential Application
Stimuli-Responsive MaterialsChemistry, Material Science, BiologyTargeted drug delivery, tissue engineering
BiosensorsChemistry, Material Science, EngineeringDiagnostics, environmental monitoring
Functionalized SurfacesChemistry, Material ScienceBiomaterials with enhanced biocompatibility

By fostering such interdisciplinary collaborations, the full potential of this compound can be unlocked, leading to innovations in both medicine and material science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Amino-2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with nucleophilic substitution of 4-amino-2-methoxyphenol with chloroacetamide in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide backbone .
  • Optimization : Vary solvents (acetonitrile, DMF), temperature (room temp to 80°C), and stoichiometric ratios to maximize yield. Monitor purity via TLC/HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Spectroscopic Methods :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₂N₂O₃, theoretical 212.08 g/mol) .
  • X-ray Crystallography : Resolve crystal structure for spatial conformation analysis (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., cyclooxygenase-2) based on structural analogs .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity and stability .
    • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. What strategies resolve contradictions in reported biological activity data for phenoxyacetamide derivatives?

  • Methodology :

  • Meta-Analysis : Aggregate data from PubChem and academic databases to identify trends (e.g., antimicrobial vs. anti-inflammatory activity) .
  • Dose-Response Studies : Test compound across a concentration gradient (0.1–100 µM) to clarify efficacy thresholds .
  • Control Variables : Standardize assay conditions (cell lines, incubation time) to minimize variability .

Q. What reaction mechanisms govern the oxidation and substitution of this compound?

  • Oxidation Pathways :

  • Use KMnO₄ in acidic conditions to convert the amino group to nitro, monitored by FTIR for nitro peak formation (~1520 cm⁻¹) .
    • Substitution Reactions :
  • SN2 displacement of methoxy groups with thiols/amines under basic conditions (NaOH, ethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.